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Compound of Interest

Compound Name: lodobenzene-d5

Cat. No.: B1590370

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
isotopic purity, and analytical methodologies for lodobenzene-d5. This deuterated analogue of
iodobenzene is a critical tool in synthetic chemistry, drug discovery, and analytical research,
primarily serving as an internal standard for mass spectrometry and as a building block in the
synthesis of labeled compounds.

Chemical Structure and Properties

lodobenzene-d5, also known as pentadeuterioiodobenzene, has the chemical formula CeDsl.
It is an isotopologue of iodobenzene where the five hydrogen atoms on the benzene ring have
been replaced with deuterium atoms. This isotopic substitution imparts a higher molecular
weight compared to its non-deuterated counterpart, a key feature for its use in mass
spectrometry.

The fundamental structure consists of a phenyl ring where a single iodine atom and five
deuterium atoms are covalently bonded to the carbon atoms.

Key Physicochemical Properties:
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Property

Value

Molecular Formula

CeDsl

Molecular Weight 209.04 g/mol [1][2][3]

CAS Number 7379-67-1[4][5]

Appearance Colorless to pale yellow liquid
Density 1.868 g/mL at 25 °C

Boiling Point 188 °C

Melting Point -29 °C

Isotopic Purity

Typically =98 atom % D

Chemical Purity

Typically 299%

Isotopic and Chemical Purity Analysis

The accurate determination of both isotopic and chemical purity is paramount for the reliable

application of lodobenzene-d5. A combination of spectroscopic and chromatographic

techniques is employed for its comprehensive characterization.

: L :

Typical Specification Analytical Method(s)

Parameter

Isotopic Purity (atom % D)

NMR, GC-MS

Chemical Purity (Assay)

GC-FID, gNMR

Molecular Weight

Mass Spectrometry

Experimental Protocols

Synthesis of lodobenzene-d5

A common laboratory-scale synthesis of lodobenzene-d5 involves the direct iodination of

benzene-d6.
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Materials:

e Benzene-d6

lodine (I2)

Nitric acid (HNO3s)

Sodium hydroxide (NaOH) solution

Calcium chloride (CaClz)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of
benzene-d6 and iodine is prepared.

 Nitric acid is added dropwise to the heated mixture. The reaction is refluxed until the purple
color of the iodine disappears.

 After cooling, the organic layer is separated and washed with a sodium hydroxide solution to
remove acidic byproducts.

e The crude lodobenzene-d5 is then purified by steam distillation.

e The distilled product is dried over anhydrous calcium chloride and can be further purified by
fractional distillation under reduced pressure.

Isotopic Purity Determination by Nuclear Magnetic
Resonance (NMR) Spectroscopy

Quantitative NMR (QNMR) is a powerful, non-destructive technique for determining the isotopic
purity of deuterated compounds.

Instrumentation:

 NMR Spectrometer (e.g., 400 MHz or higher)
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5 mm NMR tubes

Sample Preparation:

o Accurately weigh approximately 10-20 mg of lodobenzene-d5 into a vial.
e Add a known quantity of a suitable internal standard (e.g., maleic acid).

» Dissolve the mixture in an appropriate deuterated solvent (e.g., chloroform-d, acetone-d6)
and transfer to an NMR tube.

1H NMR Parameters:
e Pulse Sequence: A standard single-pulse experiment.

o Relaxation Delay (d1): A long delay (e.g., 5-7 times the longest T1) is crucial for accurate
guantification. A typical starting point is 30-60 seconds.

e Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-
to-noise ratio.

Data Analysis:

« Integrate the residual proton signals in the aromatic region of the lodobenzene-d5
spectrum.

 Integrate a well-resolved signal from the internal standard.

e The isotopic purity is calculated by comparing the integral of the residual proton signals of
lodobenzene-d5 to the integral of the internal standard, taking into account the number of
protons and molecular weights of both substances.

Chemical and Isotopic Purity by Gas Chromatography-
Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for assessing both chemical impurities and the isotopic
distribution of deuterated compounds.
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Instrumentation:

e Gas Chromatograph coupled to a Mass Spectrometer (Quadrupole or Time-of-Flight).

e Capillary GC column (e.g., DB-5ms, HP-5ms, or similar non-polar column).

GC Parameters:

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

Injection Mode: Split or splitless, depending on the sample concentration.

MS Parameters:

¢ lonization Mode: Electron lonization (El) at 70 eV.

e Mass Range: Scan from m/z 50 to 300.

o Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.
Data Analysis:

e Chemical Purity: The total ion chromatogram (TIC) is used to identify and quantify any non-
deuterated impurities by comparing their peak areas to that of the main lodobenzene-d5
peak.

* |sotopic Purity: The mass spectrum of the lodobenzene-d5 peak is analyzed. The relative
abundances of the molecular ions corresponding to different deuteration levels (e.g., d5, d4,
d3) are used to calculate the isotopic distribution and the overall atom % D. The molecular
ion for lodobenzene-d5 is expected at m/z 209.

Applications and Workflows
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lodobenzene-d5 in Suzuki-Miyaura Cross-Coupling
Reactions

lodobenzene-d5 can be used as a starting material in Suzuki-Miyaura cross-coupling reactions
to synthesize deuterated biaryl compounds. These labeled compounds are valuable tools in
mechanistic studies and as internal standards in pharmacokinetic research.
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Click to download full resolution via product page

Suzuki-Miyaura cross-coupling reaction with lodobenzene-d5.

lodobenzene-d5 as an Internal Standard in Quantitative
Mass Spectrometry

The most common application of lodobenzene-d5 is as an internal standard (IS) in quantitative
mass spectrometry assays. Its chemical similarity to the non-deuterated analyte ensures it

behaves similarly during sample preparation and analysis, while its mass difference allows for
its distinct detection.
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Workflow for quantitative analysis using lodobenzene-d5 as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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